molecular formula C8H14O2 B044984 2,2,3,3-Tetramethylcyclopropanecarboxylic acid CAS No. 15641-58-4

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No. B044984
Key on ui cas rn: 15641-58-4
M. Wt: 142.2 g/mol
InChI Key: SFHVXKNMCGSLAR-UHFFFAOYSA-N
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Patent
US04064174

Procedure details

Experiments 4, 5, 6, 7 and 8 were conducted in the same way as experiments 2 and 3. The details are stated in the table; the zinc particles had a largest dimension below 0.01 mm, see column 5. The diisobutyl ketone used in experiments 6 and 7 had a purity of 89 and 90%, respectively. At the end of experiments 4, 5, 6 and 7 the reaction mixture was free from dispersed zinc, see column 10, indicating that the zinc had been fully converted. The conversions of 2,3-dimethyl-2-butene and dichloroacetyl chloride are stated in columns 11 and 12, respectively. The yields of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, presented in column 13, are slightly higher than that obtained in experiment 2. In the experiments 6 and 7 less brownish tarry material was formed than in the experiments 4 and 5 and the yield and purity of the TMCA formed were higher. The mixture obtained at the end of experiment 8 contained dispersed zinc and the yield of 2,2,3,3-tetramethylcyclopropanecarboxylic acid was only 49%, the molar ratio of zinc to dichloroacetyl chloride being 1.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
89
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
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0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([C:5]([CH2:7][CH:8]([CH3:10])[CH3:9])=[O:6])C(C)C.[CH3:11][C:12](=[C:14](C)C)C.ClC(Cl)C(Cl)=[O:20]>[Zn]>[CH3:11][C:12]1([CH3:14])[C:8]([CH3:9])([CH3:10])[CH:7]1[C:5]([OH:6])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)CC(C)C
Step Two
Name
89
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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